molecular formula C19H15NO5 B1269222 4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- CAS No. 18692-68-7

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-

Cat. No.: B1269222
CAS No.: 18692-68-7
M. Wt: 337.3 g/mol
InChI Key: WZSKLTVIGWVEKR-XNTDXEJSSA-N
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Description

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- is a heterocyclic compound that belongs to the oxazolone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- typically involves the reaction of appropriate aldehydes with amino acids or their derivatives under acidic or basic conditions. One common method involves the condensation of 4-acetoxy-3-methoxybenzaldehyde with 2-phenylglycine in the presence of a dehydrating agent such as acetic anhydride .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include amines, thiols, and other nucleophiles.

    Cycloaddition: Reagents such as nitriles and catalysts like trifluoromethanesulfonic acid (TfOH) are used.

Major Products Formed

Biological Activity

4,5-Dihydrooxazole-5-one, specifically the compound 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-, is a derivative of oxazolone that has garnered attention for its diverse biological activities. This compound is part of a class of heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of 4,5-Dihydrooxazole-5-one can be described as follows:

  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol

The structure features a dihydrooxazole ring fused with a phenyl group and an acetoxy-methoxy substituent, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4,5-dihydrooxazole exhibit significant antimicrobial properties. In a study evaluating various oxazolone derivatives, it was found that compounds similar to 4,5-Dihydrooxazole-5-one showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.40 to 1.00 µM depending on the specific derivative tested .

Bacterial Strain MIC (µM)
Staphylococcus aureus0.50
Escherichia coli0.75
Pseudomonas aeruginosa1.00

Anticancer Activity

The anticancer potential of oxazolone derivatives has been extensively studied. A notable study reported that compounds with similar structural motifs to 4,5-Dihydrooxazole-5-one exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-Inflammatory and Immunomodulatory Effects

In addition to antimicrobial and anticancer activities, compounds in this class have shown anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. The immunomodulatory effects are attributed to the modulation of immune cell activity, enhancing the body's response to pathogens .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Pharmaceutical Research evaluated the antimicrobial effectiveness of several oxazolone derivatives, including 4,5-Dihydrooxazole-5-one. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Case Study on Anticancer Properties :
    In another investigation published in Cancer Letters, researchers assessed the cytotoxic effects of various oxazolone derivatives on human cancer cell lines. The study found that specific substitutions on the oxazolone ring led to increased apoptosis rates in breast cancer cells, suggesting a potential pathway for therapeutic development .

Properties

IUPAC Name

[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12(21)24-16-9-8-13(11-17(16)23-2)10-15-19(22)25-18(20-15)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSKLTVIGWVEKR-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351271
Record name AC1LEZUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18692-68-7
Record name AC1LEZUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACID 2-METHOXY-4-(5-OXO-2-PHENYL-OXAZOL-4-YLIDENEMETHYL)-PHENYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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